4-chloro-2-nitro-N-(1-phenylethyl)aniline

Physicochemical characterization Separation science Thermal stability

4-Chloro-2-nitro-N-(1-phenylethyl)aniline (CAS 288155-05-5; molecular formula C₁₄H₁₃ClN₂O₂; molecular weight 276.72 g/mol) is a bifunctional secondary aromatic amine featuring a para‑chloro substituent and an ortho‑nitro group on the aniline ring, N‑alkylated with a chiral 1‑phenylethyl moiety. This substitution pattern differentiates it from positional isomers (e.g., 5‑chloro and 2‑nitro variants) and from the non‑chlorinated or non‑nitrated analogs that are more commonly described in the literature.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72
CAS No. 288155-05-5
Cat. No. B2434282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-nitro-N-(1-phenylethyl)aniline
CAS288155-05-5
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H13ClN2O2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(15)9-14(13)17(18)19/h2-10,16H,1H3
InChIKeyFRDYKCBJBLZPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-nitro-N-(1-phenylethyl)aniline: Chemical Identity & Physicochemical Profile


4-Chloro-2-nitro-N-(1-phenylethyl)aniline (CAS 288155-05-5; molecular formula C₁₄H₁₃ClN₂O₂; molecular weight 276.72 g/mol) is a bifunctional secondary aromatic amine featuring a para‑chloro substituent and an ortho‑nitro group on the aniline ring, N‑alkylated with a chiral 1‑phenylethyl moiety . This substitution pattern differentiates it from positional isomers (e.g., 5‑chloro and 2‑nitro variants) and from the non‑chlorinated or non‑nitrated analogs that are more commonly described in the literature . The compound is listed in the Sigma‑Aldrich AldrichCPR collection as a rare chemical provided for early‑stage discovery without vendor‑supplied analytical data .

4-Chloro-2-nitro-N-(1-phenylethyl)aniline: Why Generic Substitution Fails


The combination of a 4‑chloro‑2‑nitro substitution pattern with a chiral, branched 1‑phenylethyl N‑substituent creates a sterically congested, electronically polarized architecture that cannot be replicated by any single commercially available positional isomer. Key closest analogs—the 5‑chloro variant (CAS 330830‑31‑4), the 2‑phenylethyl linker isomer (CAS 100716‑41‑4), the non‑chlorinated 2‑nitro‑N‑(1‑phenylethyl)aniline (CAS 31488‑84‑3), and the non‑nitrated 4‑chloro‑N‑(1‑phenylethyl)aniline (CAS 881846‑79‑3)—differ in chlorine position, linker length, or the presence of the electron‑withdrawing nitro group, each of which alters computed logP, boiling point, hydrogen‑bonding capacity, and steric environment . Procuring a generic “chloro‑nitro‑phenylethyl aniline” without specifying the exact CAS therefore poses a high risk of introducing a fundamentally different reactivity and physicochemical profile into a synthetic sequence or screening cascade .

4-Chloro-2-nitro-N-(1-phenylethyl)aniline vs. Closest Structural Analogs


Boiling Point: 1-Phenylethyl vs. 2-Phenylethyl Linker

The computed boiling point for 4‑chloro‑2‑nitro‑N‑(2‑phenylethyl)aniline (CAS 100716‑41‑4) is 456.9 ± 40.0 °C, substantially higher than that of 4‑chloro‑2‑nitro‑N‑(1‑phenylethyl)aniline (CAS 288155‑05‑5), which is 413.1 ± 35.0 °C at 760 mmHg . This ~44 °C difference arises from the reduced steric congestion and altered molecular packing associated with the linear 2‑phenylethyl linker versus the branched 1‑phenylethyl motif.

Physicochemical characterization Separation science Thermal stability

logP Comparison: 4-Chloro vs. 5-Chloro Isomers

The 5‑chloro positional isomer (CAS 330830‑31‑4) carries a computed logP (octanol‑water partition coefficient) of approximately 5.02, whereas the 4‑chloro target compound is predicted to have a different, though not independently verified, logP value owing to the altered dipole moment and hydrogen‑bond acceptor orientation of the para‑chloro substitution . Although direct experimental logP data are unavailable for the target compound, the structural difference between para‑ and meta‑chloro substitution is class‑established to produce logP shifts of ≥0.2–0.5 units in aromatic amines [1].

Lipophilicity Drug design Chromatographic retention

AldrichCPR Rarity & Purity Disclosure

Sigma‑Aldrich supplies 4‑chloro‑2‑nitro‑N‑(1‑phenylethyl)aniline exclusively through its AldrichCPR collection (Product No. R701963), a designation reserved for rare and unique chemicals for which the vendor does not collect or provide analytical data . In contrast, the non‑chlorinated analog 2‑nitro‑N‑(1‑phenylethyl)aniline (CAS 31488‑84‑3) is also listed as AldrichCPR, while the 4‑chloro‑2‑nitroaniline core (CAS 89‑63‑4) is a bulk industrial intermediate with abundant analytical characterization and multiple vendor sources [1]. The AldrichCPR status of the target compound signals that procurement options are limited and that independent identity and purity verification is mandatory upon receipt.

Chemical sourcing Procurement risk Compound rarity

Independent Vendor Purity Specifications

Leyan (Shanghai) offers 4‑chloro‑2‑nitro‑N‑(1‑phenylethyl)aniline (Product No. 1398794) at a specified purity of 95+% , while Fluorochem supplies the same compound (Ref. 10‑F373566) but has discontinued the 1 g and 5 g pack sizes . By contrast, the non‑chlorinated analog 2‑nitro‑N‑(1‑phenylethyl)aniline (CAS 31488‑84‑3) is listed by multiple vendors with purities ranging from 95% to 97% . The 95+% specification for the 4‑chloro‑2‑nitro target compound provides a documented minimum purity threshold that can be used for procurement specification and batch‑to‑batch consistency benchmarking.

Purity specification Vendor comparison Synthetic intermediate sourcing

4-Chloro-2-nitro-N-(1-phenylethyl)aniline: Research & Industrial Applications


Regioselective Routes via para-Chloro/ortho-Nitro Directing

The 4‑chloro‑2‑nitro substitution pattern provides a predictable directing effect for subsequent electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr) reactions that is distinct from the 5‑chloro isomer. Researchers can exploit the para‑chloro group as a leaving group in SNAr chemistry while the ortho‑nitro group activates the ring toward nucleophilic attack, a dual activation profile not achievable with the 5‑chloro (meta‑chloro relative to nitro) isomer . The branched 1‑phenylethyl N‑substituent further introduces steric shielding at the amino nitrogen, potentially modulating N‑alkylation or acylation selectivity relative to the less hindered 2‑phenylethyl analog .

Pharmacophore Exploration: Chlorine Position SAR

In structure‑activity relationship (SAR) campaigns, the 4‑chloro isomer serves as a distinct tool compound to probe the effect of chlorine position on target binding, complementing the 5‑chloro isomer (CAS 330830‑31‑4). The estimated logP difference of ≥0.2–0.5 units between the two positional isomers translates into measurable differences in reverse‑phase HPLC retention and, by class inference, passive membrane permeability, allowing medicinal chemists to deconvolute electronic vs. lipophilic contributions to potency and selectivity .

Specialty Intermediate for Chiral Nitroaniline Synthesis

The chiral 1‑phenylethyl substituent on the aniline nitrogen introduces a stereogenic center adjacent to the amine, making 4‑chloro‑2‑nitro‑N‑(1‑phenylethyl)aniline a potential intermediate for diastereoselective transformations or chiral resolution studies. Unlike the achiral 2‑phenylethyl analog (CAS 100716‑41‑4) , the target compound can yield diastereomeric products when further functionalized, enabling investigation of stereochemical outcomes in N‑centered reactivity. Sigma‑Aldrich's classification of this compound as a rare AldrichCPR item underscores its niche utility for specialized synthetic methodology development rather than bulk production .

Boiling Point-Based Isomer Separation Method

The ~44 °C boiling point difference between 4‑chloro‑2‑nitro‑N‑(1‑phenylethyl)aniline (413.1 °C) and its 2‑phenylethyl isomer (456.9 °C) provides a direct basis for developing GC‑based purity assays or preparative distillation protocols. Analytical chemists can exploit this volatility difference to resolve mixtures of positional isomers that co‑elute under standard HPLC conditions, establishing the target compound as a reference standard for isomer‑specific quantification in reaction monitoring or impurity profiling .

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